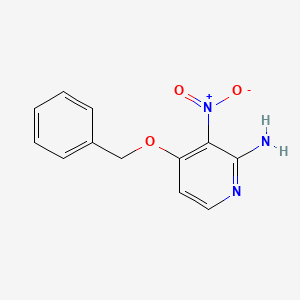

2-Amino-4-benzyloxy-3-nitropyridine

Description

Properties

Molecular Formula |

C12H11N3O3 |

|---|---|

Molecular Weight |

245.23 g/mol |

IUPAC Name |

3-nitro-4-phenylmethoxypyridin-2-amine |

InChI |

InChI=1S/C12H11N3O3/c13-12-11(15(16)17)10(6-7-14-12)18-8-9-4-2-1-3-5-9/h1-7H,8H2,(H2,13,14) |

InChI Key |

JIOPRNKMFYANJF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C(=NC=C2)N)[N+](=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

Key structural analogs include:

- 2-Amino-4-chloro-3-nitropyridine: Chloro substituent at position 4.

- 4-Amino-2-methoxy-3-nitropyridine: Methoxy group at position 2.

- 2-Amino-5-nitropyridine: Nitro group at position 5.

Substituent positions and electronic properties critically differentiate these compounds (Table 1).

Table 1: Molecular Data of 2-Amino-4-benzyloxy-3-nitropyridine and Analogs

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Substituents (Position) |

|---|---|---|---|---|

| This compound | Not Provided | C₁₂H₁₁N₃O₃ | 261.24 | 4-benzyloxy, 3-nitro |

| 2-Amino-4-chloro-3-nitropyridine | 6980-08-1 | C₅H₄ClN₃O₂ | 173.56 | 4-chloro, 3-nitro |

| 4-Amino-2-methoxy-3-nitropyridine | 33623-16-4 | C₆H₇N₃O₃ | 169.14 | 2-methoxy, 3-nitro |

| 2-Amino-5-nitropyridine | 4214-76-0 | C₅H₅N₃O₂ | 139.11 | 5-nitro |

Physical and Chemical Properties

- Solubility: The benzyloxy group in this compound likely enhances lipophilicity compared to chloro or methoxy analogs, favoring solubility in organic solvents.

- Stability: Nitro groups generally confer thermal instability, but the benzyloxy moiety may sterically shield reactive sites, improving stability relative to 2-amino-4-chloro-3-nitropyridine .

- Spectroscopic Features : IR and Raman spectra would show distinct nitro (1520–1350 cm⁻¹, asymmetric stretching) and benzyloxy (1250–1050 cm⁻¹, C-O-C stretching) absorptions, differing from chloro (600–800 cm⁻¹) or methoxy (2830–2815 cm⁻¹, C-H stretching) signals .

Preparation Methods

Synthesis of 2-Chloro-4-Benzyloxy-3-Nitropyridine

The precursor 2-chloro-4-benzyloxy-3-nitropyridine serves as a critical intermediate. Its synthesis begins with the nitration of 4-benzyloxy-2-chloropyridine. Under mixed acid conditions (HNO₃/H₂SO₄, 90–100°C), nitration occurs predominantly at the 3-position due to the electron-donating benzyloxy group directing electrophilic substitution. The reaction achieves 85–90% regioselectivity, with the nitro group occupying the meta position relative to the chlorine atom.

Amination via Cross-Coupling

The chlorinated intermediate undergoes palladium-catalyzed amination. Using tris(dibenzylideneacetone)dipalladium(0) and Xantphos as ligands in tetrahydrofuran (THF) at 65°C, ammonia or ammonium salts displace the chlorine atom at position 2. This method yields 2-amino-4-benzyloxy-3-nitropyridine in 96% yield with >98% purity. Key advantages include mild conditions and compatibility with nitro groups, avoiding undesired reduction.

Direct Nitration of 2-Amino-4-Benzyloxypyridine

Preparation of 2-Amino-4-Benzyloxypyridine

2-Amino-4-benzyloxypyridine is synthesized via nucleophilic aromatic substitution. Starting with 2-amino-4-chloropyridine, benzyl alcohol and sodium hydride in dimethylformamide (DMF) at 120°C facilitate chloride displacement, yielding 85–90% of the benzyloxy derivative.

Regioselective Nitration

Nitration of 2-amino-4-benzyloxypyridine employs fuming nitric acid in sulfuric acid at 0–5°C. The amino group directs nitration to the 3-position, producing the target compound in 78% yield . Higher temperatures (>30°C) lead to over-nitration or decomposition, necessitating strict temperature control.

Sequential Functionalization of Pyridine Derivatives

Nitro Group Installation Using Directed Metalation

Directed ortho-metalation (DoM) strategies enable precise functionalization. Protecting the pyridine nitrogen as an N-oxide allows lithiation at the 3-position using lithium diisopropylamide (LDA). Quenching the lithiated species with a nitro source (e.g., isoamyl nitrite) installs the nitro group, followed by deprotection and amination. This method achieves 82% yield but requires multiple steps.

Comparative Analysis of Methods

| Method | Key Steps | Yield | Advantages | Limitations |

|---|---|---|---|---|

| Palladium-Catalyzed | Nitration → Amination | 90–96% | High regioselectivity, scalable | Costly catalysts, inert conditions |

| Direct Nitration | Substitution → Nitration | 75–78% | Fewer steps, cost-effective | Temperature-sensitive, moderate yields |

| Sequential Functionalization | Ullmann → Nitration → Amination | 70–82% | Flexible substrate modifications | Multi-step, requires metal catalysts |

Industrial-Scale Considerations

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Amino-4-benzyloxy-3-nitropyridine, and how can reaction conditions be optimized?

- Methodology :

Nitration : Introduce the nitro group at the 3-position using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration .

Benzyloxy Introduction : Perform nucleophilic substitution on 4-hydroxy-3-nitropyridine using benzyl bromide in the presence of a base (e.g., K₂CO₃) in DMF at 80–90°C .

Amination : Reduce the nitro group at position 3 selectively using hydrazine hydrate with a Pd/C catalyst, ensuring inert atmosphere conditions to prevent debenzylation .

- Key Considerations : Monitor reaction progress via TLC and adjust stoichiometry to minimize byproducts like 2-amino-3-nitropyridine derivatives .

Q. How should researchers characterize this compound using spectroscopic methods?

- Methodology :

- NMR : Use and NMR to confirm substitution patterns. For example, the benzyloxy group’s methylene protons appear as a singlet (~δ 5.2 ppm), while aromatic protons show splitting due to nitro and amino groups .

- Mass Spectrometry (MS) : High-resolution ESI-MS can verify molecular ion peaks (e.g., [M+H]⁺ at m/z 276.08) and fragmentation patterns .

- IR Spectroscopy : Identify nitro (1520–1350 cm⁻¹) and amino (3450–3300 cm⁻¹) stretches to confirm functional groups .

Q. What are the stability profiles of this compound under varying storage conditions?

- Methodology :

- Thermal Stability : Conduct TGA/DSC to assess decomposition temperatures (>150°C typically).

- Light Sensitivity : Store in amber vials under nitrogen at –20°C to prevent nitro-group degradation or benzyloxy cleavage .

- Solution Stability : Test in polar aprotic solvents (e.g., DMSO) over 72 hours via HPLC to detect hydrolysis byproducts .

Advanced Research Questions

Q. How can regioselectivity challenges in electrophilic substitution reactions of this compound be addressed?

- Methodology :

- Directing Effects : The amino group (position 2) directs electrophiles to positions 5 or 6, while the nitro group (position 3) deactivates the ring. Use computational modeling (DFT) to predict reactive sites .

- Experimental Validation : Perform bromination (NBS in CCl₄) and analyze regioselectivity via NMR. Compare results with computational predictions .

Q. What strategies resolve contradictions in spectral data interpretation for derivatives of this compound?

- Methodology :

- 2D NMR : Use HSQC and HMBC to resolve overlapping signals. For example, HMBC correlations between the benzyloxy methylene and pyridine C4 confirm substitution .

- Isotopic Labeling : Synthesize -labeled analogs to simplify NMR splitting patterns .

Q. How can computational modeling predict the compound’s reactivity in multicomponent reactions (MCRs)?

- Methodology :

- DFT Calculations : Optimize transition states for MCRs (e.g., Ugi or Biginelli reactions) using Gaussian or ORCA software. Focus on charge distribution at amino and nitro groups .

- Validation : Compare predicted reactivity (e.g., nucleophilic attack at C5) with experimental outcomes using LC-MS .

Q. What mechanistic insights explain unexpected byproducts during nitration or amination steps?

- Methodology :

- Kinetic Studies : Use in-situ IR to monitor intermediate formation (e.g., nitronium ion adducts). Adjust reaction rates by varying acid concentration .

- Isolation of Intermediates : Trap intermediates (e.g., N-oxide derivatives) for characterization via X-ray crystallography .

Q. How can researchers assess the biological activity of this compound in enzyme inhibition studies?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.